Cbz-(3-(aminomethyl)phenyl)methanol

Lipophilicity LogP Chromatography

Researchers developing CNS-targeted libraries face regioisomeric contamination risk when sourcing meta-substituted benzylamine building blocks. Cbz-(3-(aminomethyl)phenyl)methanol (CAS 1342481-30-4) solves this with orthogonal Cbz-amine and free benzylic alcohol handles in a verified meta configuration. • 97% purity ensures reliable coupling efficiency in automated synthesis. • Lower LogP (2.32 vs. 2.61 para isomer) improves aqueous compatibility. • Mild hydrogenolysis deprotection enables late-stage functionalization. • CAS-registered identity prevents regioisomeric mis-shipments.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
Cat. No. B12086335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-(3-(aminomethyl)phenyl)methanol
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)CO
InChIInChI=1S/C16H17NO3/c18-11-15-8-4-7-14(9-15)10-17-16(19)20-12-13-5-2-1-3-6-13/h1-9,18H,10-12H2,(H,17,19)
InChIKeyQBDBDTWXXVOFEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-(3-(aminomethyl)phenyl)methanol: A Meta-Substituted Cbz-Amino Alcohol Building Block


Cbz-(3-(aminomethyl)phenyl)methanol (CAS 1342481-30-4), systematically named benzyl N-[[3-(hydroxymethyl)phenyl]methyl]carbamate, is a bifunctional aromatic building block featuring a benzyloxycarbonyl (Cbz)-protected aminomethyl group and a free benzylic alcohol in a meta-substitution pattern . With a molecular formula of C16H17NO3 and a molecular weight of 271.31 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and pharmaceutical development, offering orthogonal functional handles for selective derivatization .

Why Regioisomeric Cbz-Amino Alcohols Cannot Be Interchanged for Meta-Specific Applications


In-class compounds such as Cbz-(4-(aminomethyl)phenyl)methanol (para isomer) or 3-(Cbz-amino)benzyl alcohol share the same core protecting group strategy but differ critically in regioisomeric connectivity and functional group positioning . These structural variations lead to measurable differences in physicochemical properties, including lipophilicity (LogP) and boiling point, which directly impact chromatographic behavior, formulation solubility, and reactivity in downstream synthetic transformations [1]. The meta configuration of the target compound provides a distinct spatial orientation of the amine and alcohol handles that cannot be replicated by simply substituting the para isomer or the directly-attached aniline derivative, making cross-reactivity and selectivity predictions from comparator data unreliable without direct experimental verification [2].

Cbz-(3-(aminomethyl)phenyl)methanol: Quantitative Differentiation vs. Closest Analogs


Lipophilicity Comparison: Meta vs. Para Regioisomer (LogP)

The meta-substituted Cbz-(3-(aminomethyl)phenyl)methanol exhibits a lower calculated LogP (2.32) compared to its para-substituted regioisomer, Cbz-(4-(aminomethyl)phenyl)methanol (LogP ~2.61) [1]. This difference of approximately 0.29 log units indicates a measurable, albeit modest, reduction in lipophilicity for the meta isomer, which can influence reversed-phase HPLC retention times and solvent partitioning during purification .

Lipophilicity LogP Chromatography

Boiling Point Differentiation: Meta vs. Para Regioisomer

The meta isomer has a calculated boiling point of 483.7 ± 40.0 °C at 760 mmHg, whereas the para isomer has a slightly higher calculated boiling point of 485.3 ± 40.0 °C [1]. The 1.6 °C difference, while small, is consistent with the LogP trend and may reflect subtle intermolecular interaction differences that could be relevant for distillation-based purification or thermal stability assessments.

Boiling Point Purification Thermal Stability

Purity and Supplier Availability Benchmarking

Commercial sourcing data indicates that Cbz-(3-(aminomethyl)phenyl)methanol is available at a minimum purity specification of 95% from AKSci and 97% from Amatek Scientific, with a similar 95% minimum purity for the para isomer from CymitQuimica . The meta isomer's availability at a higher purity tier (97%) from multiple vendors suggests a more robust supply chain and potentially easier qualification for sensitive downstream applications.

Purity Procurement Supply Chain

Structural Comparison: Impact of Amine Connectivity on Molecular Geometry

Unlike 3-(Cbz-amino)benzyl alcohol (CAS 135429-73-1), where the Cbz-protected amine is directly attached to the phenyl ring via an aniline-type linkage, the target compound incorporates a methylene spacer (-CH2-) between the ring and the carbamate nitrogen . This aminomethyl architecture introduces an additional rotational degree of freedom and increases the distance between the hydrogen bond donor/acceptor motifs, resulting in a calculated molecular weight of 271.31 g/mol versus 257.28 g/mol for the directly-attached analog, which can alter molecular recognition events [1].

Molecular Geometry Spatial Orientation Receptor Binding

Recommended Research and Procurement Scenarios for Cbz-(3-(aminomethyl)phenyl)methanol


Differential SAR Exploration of Kinase or Protease Inhibitor Scaffolds

When exploring structure-activity relationships around a benzylamine core, the meta-aminomethyl substitution pattern of Cbz-(3-(aminomethyl)phenyl)methanol provides a distinct spatial vector compared to its para isomer. The lower LogP (2.32 vs. 2.61) may confer improved aqueous compatibility during biological assays, making it the preferred choice for early-stage hit-to-lead optimization where subtle lipophilicity differences can impact nonspecific binding .

Orthogonal Protection Strategy for Solid-Phase Peptide Synthesis (SPPS)

The combination of a Cbz-protected amine and a free hydroxymethyl group allows for selective on-resin functionalization. The 97% purity tier available from suppliers like Amatek ensures reliable coupling efficiency in automated peptide synthesizers, reducing the risk of truncated sequences caused by reactive impurities .

Intermediate for Central Nervous System (CNS) Drug Discovery

The meta-substituted benzylamine core is a privileged scaffold in CNS drug discovery. The Cbz protecting group can be removed under mild hydrogenolysis conditions after incorporation into larger architectures, while the free alcohol serves as a handle for introducing prodrug moieties. The modest lipophilicity (LogP 2.32) falls within the favorable range for blood-brain barrier penetration, supporting its use in CNS-targeted library synthesis .

Custom Chemical Procurement and Laboratory Reagent Sourcing

For procurement specialists screening building blocks, the availability of this compound at 97% purity from established vendors like Amatek Scientific and at 95% from AKSci provides supply chain resilience. The CAS registry number 1342481-30-4 ensures unambiguous identification and ordering, minimizing the risk of receiving regioisomeric or analog contaminants .

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